molecular formula C10H8ClNO2S B1429042 8-Methyl-isoquinoline-5-sulfonyl chloride CAS No. 1273567-42-2

8-Methyl-isoquinoline-5-sulfonyl chloride

Cat. No.: B1429042
CAS No.: 1273567-42-2
M. Wt: 241.69 g/mol
InChI Key: ILGKLJCAUKEOPG-UHFFFAOYSA-N
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Description

8-Methyl-isoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a pale-yellow to yellow-brown solid that is used in various chemical reactions and research applications. The compound is known for its reactivity towards amines and is often used as a sulfonylating agent in organic synthesis .

Scientific Research Applications

8-Methyl-isoquinoline-5-sulfonyl chloride has a wide range of applications in scientific research, including:

Future Directions

Recent developments in the field of sustainable sulfone synthesis, which includes compounds like 8-Methyl-isoquinoline-5-sulfonyl chloride, have been focused on improving classical methods and exploring emerging technologies such as photochemical methods, electrochemical methods, and the direct fixation of SO2 . These advancements aim to make the synthesis of sulfones more environmentally friendly and sustainable.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-isoquinoline-5-sulfonyl chloride typically involves the reaction of 8-methyl-isoquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

    Starting Material: 8-Methyl-isoquinoline

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is conducted at a low temperature to prevent decomposition and side reactions.

The product, this compound, is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-isoquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group (-SO2Cl) is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF), and other organic solvents

    Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example:

Mechanism of Action

The mechanism of action of 8-Methyl-isoquinoline-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group (-SO2Cl). This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes an isoquinoline moiety with a methyl group at the 8-position and a sulfonyl chloride group at the 5-position. This unique structure imparts distinct reactivity and properties compared to other sulfonyl chlorides .

Properties

IUPAC Name

8-methylisoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-2-3-10(15(11,13)14)8-4-5-12-6-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGKLJCAUKEOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=CC2=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273567-42-2
Record name 8-Methyl-isoquinoline-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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